2-Chloromethyl-1,4-naphthoquinone
Overview
Description
Synthesis Analysis
The synthesis of 2-Chloromethyl-1,4-naphthoquinone involves photochemical 2+2 cycloaddition reactions with alkenes. This process results in the formation of 1,2-dihydrocyclobuta[b]naphthalene-3,8-diones through the elimination of hydrogen chloride from the adducts, offering a general synthetic method for these compounds (Naito, Makita, & Kaneko, 1984).
Molecular Structure Analysis
Spectral investigations, including optical absorption, fluorescence emission, and surface-enhanced Raman scattering (SERS) techniques, have been conducted on 2-Chloromethyl-1,4-naphthoquinone. These studies reveal solvent effects and the molecular orientation on surfaces, offering insights into its molecular structure and interactions in various environments (Umadevi, Vanelle, Terme, & Ramakrishnan, 2003).
Chemical Reactions and Properties
2-Chloromethyl-1,4-naphthoquinone participates in various chemoselective reactions, leading to the synthesis of novel compounds. Its reactivity with alkoxides, primary amines, and phenols under specific conditions yields distinct compounds, demonstrating its versatility in organic synthesis (Sarhan, El-Dean, & Abdel-Monem, 1998).
Physical Properties Analysis
The physical properties of 2-Chloromethyl-1,4-naphthoquinone, such as its optical absorption, fluorescence emission, and solvent interactions, have been thoroughly investigated. These studies provide valuable data on its behavior in different states and under various conditions, aiding in the understanding of its physical characteristics (Umadevi et al., 2003).
Chemical Properties Analysis
The chemical properties of 2-Chloromethyl-1,4-naphthoquinone, including its reactivity and interactions with other molecules, have been explored through its involvement in the synthesis of diverse compounds. These studies highlight its chemical versatility and potential as a building block in organic chemistry (Sarhan et al., 1998).
Scientific Research Applications
Spectroscopic Applications :
- Solvent effects on derivatives of 2-Chloromethyl-1,4-naphthoquinone were investigated using optical absorption and fluorescence emission techniques. These studies are crucial for understanding the interaction of these compounds with solvents and their potential applications in spectroscopy (Umadevi et al., 2003).
Catalytic and Electrochemical Properties :
- Derivatives of 2-Chloromethyl-1,4-naphthoquinone were synthesized and used as catalysts for the electrochemical and photoelectrochemical reduction of oxygen to hydrogen peroxide, demonstrating their potential in chemical synthesis and renewable energy applications (Calabrese et al., 1983).
Biomedical Research :
- Various derivatives of 2-Chloromethyl-1,4-naphthoquinone were designed and synthesized as potential bioreductive alkylating agents, showing strong antitumor activity against Sarcoma 180 ascites cells in mice. This indicates their potential use in cancer treatment (Lin et al., 1975).
- The inhibition of rat liver mitochondrial electron transport and energy transfer by bioreductive naphthoquinones, including 2-Chloromethyl-1,4-naphthoquinone derivatives, suggests their potential therapeutic applications in targeting mitochondrial functions in cancer cells (Biagini Re et al., 1981).
Antimicrobial Properties :
- Studies on the antibacterial and antifungal properties of 1,4-naphthoquinones, including 2-chloro-3,2′-chloro-ethyl-1,4-naphthoquinone, reveal their potential as antimicrobial agents (Ambrogi et al., 1970).
Future Directions
Future research directions for 2-Chloromethyl-1,4-naphthoquinone and similar compounds include further studies on their biosynthesis, trafficking, and resistance strategies . These compounds could be considered for further studies to provide drugs efficient in treating cancer and multidrug-resistant bacteria .
properties
IUPAC Name |
2-(chloromethyl)naphthalene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2/c12-6-7-5-10(13)8-3-1-2-4-9(8)11(7)14/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWNDBUOCWAJAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195642 | |
Record name | 2-Chloromethyl-1,4-naphthoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00195642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloromethyl-1,4-naphthoquinone | |
CAS RN |
43027-41-4 | |
Record name | 2-Chloromethyl-1,4-naphthoquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043027414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloromethyl-1,4-naphthoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00195642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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